3-Azido-1-methyl-1,2,4-triazole;perchloric acid
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Overview
Description
3-Azido-1-methyl-1,2,4-triazole;perchloric acid is a compound that belongs to the class of azoles, which are five-membered heterocyclic compounds containing at least one nitrogen atom.
Preparation Methods
The synthesis of 3-Azido-1-methyl-1,2,4-triazole;perchloric acid can be achieved through several routes. One common method involves the alkylation of 3-azido-1,2,4-triazole with oxiranes, bromoacetone, and methyl vinyl ketone, resulting in a mixture of N-substituted 3- and 5-azido-1,2,4-triazoles . Another approach is the partial diazotization-substitution of 3,5-diamino-1,2,4-triazole, followed by nitrosation and subsequent conversion into the azido compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Azido-1-methyl-1,2,4-triazole;perchloric acid undergoes various types of chemical reactions, including:
Alkylation: Reaction with oxiranes, bromoacetone, and methyl vinyl ketone to form N-substituted azido-triazoles.
Heterylation: Reaction with 3,5-dinitro-1,2,4-triazole derivatives, selectively reacting at the N1 atom.
Bromination: Bromination to form 3-azido-5-bromo-1,2,4-triazole.
Common reagents used in these reactions include oxiranes, bromoacetone, methyl vinyl ketone, and bromine. The major products formed from these reactions are N-substituted azido-triazoles and brominated azido-triazoles .
Scientific Research Applications
3-Azido-1-methyl-1,2,4-triazole;perchloric acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Azido-1-methyl-1,2,4-triazole;perchloric acid involves its interaction with molecular targets and pathways within biological systems. The azido group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with enzymes and receptors. These interactions can result in the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
3-Azido-1-methyl-1,2,4-triazole;perchloric acid can be compared with other similar compounds, such as:
3-Azido-5-amino-1,2,4-triazole: Similar in structure but contains an amino group instead of a methyl group.
3-Azido-1,2,4-triazole: Lacks the methyl group present in this compound.
3-Amino-1,2,4-triazole: Contains an amino group instead of an azido group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
828268-63-9 |
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Molecular Formula |
C3H5ClN6O4 |
Molecular Weight |
224.56 g/mol |
IUPAC Name |
3-azido-1-methyl-1,2,4-triazole;perchloric acid |
InChI |
InChI=1S/C3H4N6.ClHO4/c1-9-2-5-3(7-9)6-8-4;2-1(3,4)5/h2H,1H3;(H,2,3,4,5) |
InChI Key |
NVXVXMJJJJIJNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)N=[N+]=[N-].OCl(=O)(=O)=O |
Origin of Product |
United States |
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